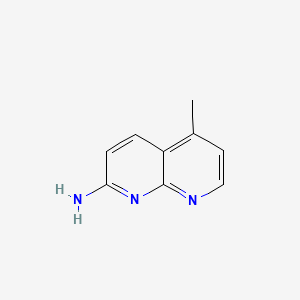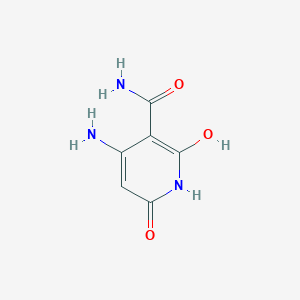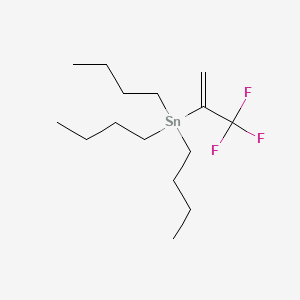
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
Overview
Description
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane, also known as 1-Tributylstannyl-3,3,3-trifluoro-1-propyne, is a chemical compound with the molecular formula C15H27F3Sn . It has a molecular weight of 383.07100 .
Molecular Structure Analysis
The exact mass of Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane is 384.10900 . The molecular structure consists of a tributylstannyl group attached to a 3,3,3-trifluoroprop-1-en-2-yl group .Physical And Chemical Properties Analysis
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane has a boiling point of 293.7ºC at 760 mmHg and a flash point of 131.5ºC . The LogP value, which indicates its solubility in water and oil, is 5.94040 .Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Enynes
Tributyl(3,3,3-trifluoropropynyl)stannane is used in the synthesis of trifluoromethyl-substituted enynes . The carbostannylation of alkynes with this compound proceeds at room temperature in a syn-manner, yielding the corresponding CF3-substituted enynes as a single stereoisomer in good yields . This process demonstrates the remarkable reactivity and stereoselectivity of Tributyl(3,3,3-trifluoropropynyl)stannane .
Experimental Research
This compound is offered by chemical suppliers like Alfa Chemistry for experimental and research use . It’s used in various laboratory settings to study its properties and potential applications .
Synthesis of Highly Fluorinated Monomers
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane is used in the synthesis of highly fluorinated monomers . These monomers are synthesized through the telomerization of 3,3,3-trifluoroprop-1-ene and further modified to obtain new highly fluorinated monomers .
Safety and Hazards
Mechanism of Action
Target of Action
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane, also known as tributyl[1-(trifluoromethyl)ethenyl]stannane, is a chemical compound used primarily in research and experimental settings
Mode of Action
Organotin compounds like this one are generally known for their ability to form stable bonds with a variety of organic compounds, which can be useful in various chemical reactions .
Biochemical Pathways
Organotin compounds are often used in organic synthesis due to their ability to facilitate a variety of chemical reactions .
Result of Action
As a research chemical, its primary use is in facilitating chemical reactions in a laboratory setting .
Action Environment
Like other organotin compounds, it’s likely that factors such as temperature, ph, and the presence of other chemicals could potentially impact its reactivity .
properties
IUPAC Name |
tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;1H2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJONLQJBPLMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29F3Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B3348090.png)
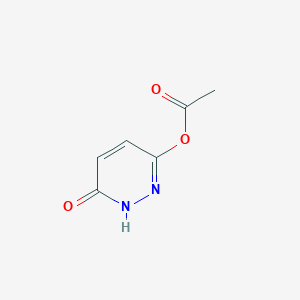
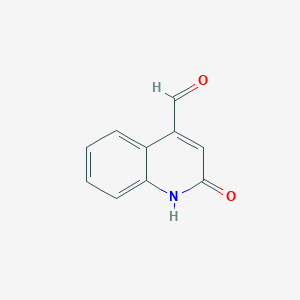
![Benzaldehyde, 2-hydroxy-5-methyl-3-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B3348124.png)
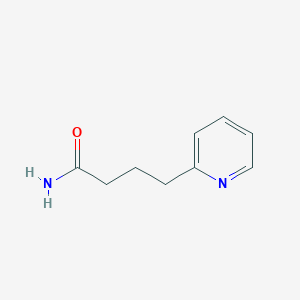

![Pyrido[1,2-a]indole-10-carboxaldehyde, 6,7,8,9-tetrahydro-](/img/structure/B3348154.png)
![5-Methylene-tetrahydro-cyclopenta[c]furan-1,3-dione](/img/structure/B3348156.png)
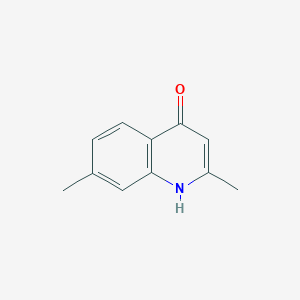
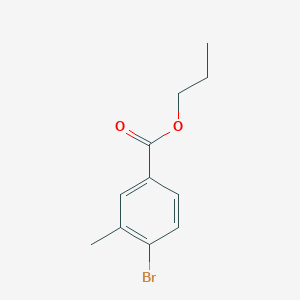
![1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B3348175.png)
